5-Methylimidazo[1,2-a]pyrimidine
Overview
Description
5-Methylimidazo[1,2-a]pyrimidine is a heterocyclic aromatic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies, including:
Multicomponent Reactions: These involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: This method involves the formation of a ring structure within a single molecule, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions and condensation reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
5-Methylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyrimidine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
5-Methylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their activity against multidrug-resistant tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern and its diverse range of biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-8-7-9-4-5-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOQDXPSTICQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NC=CN12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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